Introduction: The Strategic Utility of Polysubstituted Anilines
Introduction: The Strategic Utility of Polysubstituted Anilines
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-chloro-2-fluoroaniline
Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 6-Bromo-3-chloro-2-fluoroaniline, a highly functionalized aniline derivative of increasing importance in the synthesis of complex organic molecules. As a key building block in pharmaceutical and agrochemical research, a thorough understanding of its properties is paramount for reaction optimization, formulation development, and predictive modeling. This document synthesizes available data with field-proven experimental protocols, offering a self-validating framework for the characterization of this and structurally related compounds.
In the landscape of modern synthetic chemistry, halogenated anilines serve as exceptionally versatile intermediates. The specific regio- and chemo-selectivity afforded by the distinct halogen atoms (F, Cl, Br) on the aniline scaffold of 6-Bromo-3-chloro-2-fluoroaniline makes it a molecule of significant strategic value. The interplay between the electron-donating amino group and the inductive and mesomeric effects of the three different halogens creates a unique electronic environment. This environment dictates the molecule's reactivity, allowing for sequential, site-selective modifications such as nucleophilic aromatic substitution (SₙAr), palladium-catalyzed cross-coupling, and diazotization reactions.[1] Consequently, a foundational understanding of its core physicochemical properties is not merely academic; it is a critical prerequisite for leveraging its synthetic potential effectively and ensuring the reproducibility of experimental outcomes.
Core Physicochemical & Molecular Data
A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research or development setting. The data for 6-Bromo-3-chloro-2-fluoroaniline are summarized below.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Source(s) |
| IUPAC Name | 6-Bromo-3-chloro-2-fluoroaniline | N/A |
| CAS Number | 1515343-57-3 | [2][3] |
| Molecular Formula | C₆H₄BrClFN | [2][4] |
| Molecular Weight | 224.46 g/mol | [2][4] |
| Appearance | Solid (powder/crystal) | [5][6] |
| Melting Point | Data not publicly available. See Protocol 4.1 for determination. | N/A |
| Solubility | Expected to be soluble in common organic solvents (DMSO, THF, Methanol) and sparingly soluble in water. See Protocol 4.2 for determination. | [1][7] |
| pKa | Data not publicly available. The amino group's basicity is reduced by the electron-withdrawing halogens. | N/A |
Spectroscopic Profile: The Molecular Fingerprint
While specific spectra for this exact isomer are not widely published, its structure allows for a robust prediction of its spectroscopic characteristics. These predictions are essential for identity confirmation and purity assessment during synthesis and quality control.
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¹H NMR (Proton NMR): The spectrum is anticipated to show two signals in the aromatic region for the two non-equivalent aromatic protons. These signals will likely appear as complex multiplets (doublets of doublets) due to proton-proton and proton-fluorine coupling. A broad singlet corresponding to the two amine (-NH₂) protons will also be present, with its chemical shift being sensitive to solvent and concentration.
-
¹³C NMR (Carbon NMR): Six distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to fluorine (C2) will exhibit a large one-bond coupling constant (¹JC-F), a hallmark of organofluorine compounds. The chemical shifts of the other carbons will be influenced by the specific halogen substituent attached.
-
¹⁹F NMR (Fluorine NMR): A single resonance is expected, the chemical shift of which is indicative of the electronic environment around the C2 position.
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
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N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine.
-
C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
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C-F Stretch: A strong absorption band typically found in the 1100-1300 cm⁻¹ range.[8]
-
C-Cl and C-Br Stretches: These vibrations appear in the fingerprint region (<1000 cm⁻¹).
-
-
Mass Spectrometry (MS): The mass spectrum will provide the molecular weight and crucial isotopic information. The molecular ion peak (M⁺) will exhibit a characteristic pattern due to the natural isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), serving as a powerful confirmation of the elemental composition.
Self-Validating Experimental Protocols
The following protocols are designed to be robust and self-validating, providing researchers with a reliable framework for determining critical physicochemical parameters.
Protocol: Melting Point Determination via the Capillary Method
Expertise & Causality: The melting point is a definitive indicator of a crystalline solid's purity. A sharp, narrow melting range (≤ 2 °C) is characteristic of a pure compound, whereas impurities depress and broaden this range. The protocol's emphasis on a slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thus preventing an artificially high and broad reading.[9]
Methodology:
-
Sample Preparation: Ensure the 6-Bromo-3-chloro-2-fluoroaniline sample is completely dry and homogenous. If the crystals are coarse, gently pulverize them into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[10]
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Capillary Loading: Tap the open end of a capillary tube onto the powder. Invert the tube and tap its sealed end on a hard surface to pack the solid. For better results, drop the capillary tube down a long, vertical glass tube to achieve dense packing. The final packed sample height should be 2-3 mm.[9]
-
Initial Range Finding: Place the loaded capillary into the melting point apparatus. Conduct a rapid heating ramp (10-15 °C/min) to determine an approximate melting range. This minimizes time spent on subsequent, more precise measurements.
-
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a fresh capillary with a new sample. Heat at a medium rate until the temperature is ~15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[9]
-
Data Recording & Validation:
-
Record the temperature (T₁) at which the first droplet of liquid is observed.
-
Record the temperature (T₂) at which the last solid particle melts completely.
-
The melting range is T₁ - T₂.
-
Trustworthiness Check: Repeat the measurement at least twice with fresh samples. Consistent results validate the measurement.
-
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Expertise & Causality: Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution, a critical parameter for predicting in vivo behavior and developing formulations.[11][12] The "shake-flask" method is the gold standard.[12] The extended incubation period (≥ 24 hours) is essential to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states, which can be a slow process. Using an excess of solid material is a mandatory control to guarantee that saturation is achieved and maintained.
Methodology:
-
Preparation:
-
Accurately weigh approximately 2-5 mg of 6-Bromo-3-chloro-2-fluoroaniline into separate 1.5 mL glass vials.
-
To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol).
-
-
Equilibration:
-
Phase Separation:
-
After incubation, visually confirm that excess solid remains.
-
Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sampling and Analysis:
-
Carefully aspirate an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument (e.g., HPLC-UV).
-
Quantify the concentration against a multi-point calibration curve prepared from a known stock solution of the compound.
-
-
Calculation & Validation:
-
Calculate the solubility in µg/mL or µM using the determined concentration and the dilution factor.
-
Trustworthiness Check: Perform the experiment in triplicate. Low variance between replicates provides confidence in the result.
-
Diagram: Workflow for Thermodynamic Solubility Determination
Caption: Standard workflow for the shake-flask thermodynamic solubility assay.
Reactivity Profile and Synthetic Logic
The utility of 6-Bromo-3-chloro-2-fluoroaniline stems from its predictable, site-selective reactivity, which is governed by the electronic properties of its substituents.
Diagram: Key Synthetic Transformations
Caption: Regioselective reactivity of 6-Bromo-3-chloro-2-fluoroaniline.
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Amino Group (Position 1): The primary amine can be readily converted into a diazonium salt. This intermediate is a gateway to a wide array of transformations (e.g., Sandmeyer reactions), allowing the introduction of functionalities like -OH, -CN, or other halogens.
-
Fluorine (Position 2): The C-F bond is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the adjacent bromine and the para-chlorine atom. This makes the C2 position susceptible to attack by strong nucleophiles.
-
Bromine (Position 6): The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Bromine's lower bond strength and higher polarizability compared to chlorine make it the more reactive site for oxidative addition to a Pd(0) catalyst.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[15][16]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[15][17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
Always consult the material safety data sheet (MSDS) provided by the supplier before use. [16][17][18]
References
-
University of Calgary. Melting point determination. Available at: [Link]
-
Westlab. Measuring the Melting Point. Available at: [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. Available at: [Link]
-
PubChem. 6-Bromo-3-chloro-2,4-difluoroaniline. Available at: [Link]
-
Domainex. Thermodynamic Solubility Assay. Available at: [Link]
-
Lambda. Melting Point Determination. Available at: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available at: [Link]
-
Emerald Cloud Lab. ExperimentMeasureMeltingPoint Documentation. Available at: [Link]
-
New Journal of Chemistry. Supporting Information. Available at: [Link]
-
Fisher Scientific. SAFETY DATA SHEET (3-Chloro-2,6-dibromo-4-fluoroaniline). Available at: [Link]
-
SciSpace. The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1515343-57-3|6-Bromo-3-chloro-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromo-3-chloro-6-fluoroaniline | 1694842-86-8 [sigmaaldrich.com]
- 6. 2-溴-6-氯-4-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 11. protocols.io [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. evotec.com [evotec.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.co.uk [fishersci.co.uk]
